Home > Products > Screening Compounds P15905 > Dihydromycoplanecin A
Dihydromycoplanecin A - 79003-68-2

Dihydromycoplanecin A

Catalog Number: EVT-1555324
CAS Number: 79003-68-2
Molecular Formula: C61H104N10O13
Molecular Weight: 1185.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of dihydromycoplanecin A has been explored through various methods that leverage modern synthetic techniques. One notable approach involves the use of multicomponent reactions, which allow for the efficient assembly of complex molecular architectures from multiple reactants in a single reaction vessel. This method not only streamlines the synthesis process but also minimizes waste, aligning with principles of green chemistry.

In laboratory settings, synthetic pathways have been developed that utilize microwave irradiation and ultrasound-assisted methods to enhance reaction rates and yields. These techniques have been shown to improve the efficiency of synthesizing compounds similar to dihydromycoplanecin A, facilitating studies on its biological activity and potential therapeutic applications .

Molecular Structure Analysis

The molecular structure of dihydromycoplanecin A is characterized by a complex arrangement of carbon, hydrogen, and oxygen atoms. The specific arrangement contributes to its biological activity. Detailed studies using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have provided insights into its structural features, including stereochemistry and functional groups.

The molecular formula for dihydromycoplanecin A can typically be represented as C16H20O4C_{16}H_{20}O_4, indicating the presence of multiple hydroxyl groups that may play a role in its interaction with biological targets. Structural data suggests that the compound possesses a unique three-dimensional conformation essential for its biological function .

Chemical Reactions Analysis

Dihydromycoplanecin A undergoes various chemical reactions that are crucial for understanding its reactivity and potential applications. Key reactions include:

  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions that can modify the compound's activity.
  • Esterification: The formation of esters can enhance solubility and bioavailability, making it more effective as a therapeutic agent.
  • Reduction: Reduction reactions may be employed to convert certain functional groups into more reactive forms, potentially increasing antimicrobial efficacy.

These reactions are often studied under controlled laboratory conditions to optimize yields and understand the mechanistic pathways involved .

Mechanism of Action

The mechanism of action of dihydromycoplanecin A involves its interaction with bacterial cell membranes and metabolic pathways. Preliminary studies suggest that it may disrupt cell wall synthesis or inhibit protein synthesis in susceptible bacteria. This action is particularly important against drug-resistant strains, where traditional antibiotics may fail.

Research indicates that dihydromycoplanecin A may exert its effects through:

  • Inhibition of DNA replication: By interfering with nucleic acid synthesis.
  • Disruption of membrane integrity: Leading to increased permeability and eventual cell death.

Further investigations using biochemical assays are necessary to elucidate the precise mechanisms at play .

Physical and Chemical Properties Analysis

Dihydromycoplanecin A exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point range has been documented around 150-160 °C, indicating stability under standard laboratory conditions.
  • Stability: The compound shows stability under acidic conditions but may degrade in strongly alkaline environments.

These properties are critical for determining formulation strategies for pharmaceutical applications .

Applications

Dihydromycoplanecin A holds promise for various scientific uses, particularly in:

  • Antimicrobial Research: Its efficacy against resistant bacterial strains makes it a candidate for developing new antibiotics.
  • Antitumor Studies: Preliminary data suggest potential antitumor activity, warranting further exploration in cancer research.
  • Drug Development: As a polyketide derivative, it serves as a lead compound for designing novel therapeutic agents with enhanced efficacy and reduced side effects.

Ongoing research aims to fully characterize its biological activities and optimize its chemical properties for practical applications in medicine .

Introduction to Dihydromycoplanecin A

Historical Discovery and Nomenclature Evolution

The isolation of dihydromycoplanecin A represents a significant milestone in natural product discovery. Initial research in the early 1980s identified mycoplanecins as novel antimycobacterial agents produced by Actinoplanes awajinensis subsp. mycoplanecinus [4]. The structural determination of mycoplanecin A was first reported in a landmark 1983 study published in The Journal of Antibiotics, where researchers employed mass spectrometry, NMR spectroscopy, and chemical degradation analyses to elucidate its cyclic peptide architecture [4]. The nomenclature "mycoplanecin" directly references the producing organism (myco: fungus-like; planecinus: referring to the subspecies name). The "A" suffix denotes it as the foundational congener within this antibiotic class. The subsequent identification of dihydromycoplanecin A emerged from later structural revisions that recognized the presence of reduced moieties, specifically the 4-alkylproline residues that define its dihydro character and differentiate it from parent mycoplanecins [5]. This nomenclature evolution reflects progressive refinements in understanding the compound's stereochemical complexity.

Taxonomic Origin of Mycoplanecin-Producing Actinomycetes

Dihydromycoplanecin A originates from the actinomycete strain Actinoplanes awajinensis subsp. mycoplanecinus (NRRL B-16712; ATCC 33919), first isolated and characterized in the early 1980s [4] [5]. This Gram-positive bacterium belongs to the family Actinoplanaceae, known for producing bioactive secondary metabolites with complex architectures. The subspecies designation mycoplanecinus reflects its distinct morphological and metabolic characteristics compared to other Actinoplanes taxa. Genomic sequencing efforts revealed that this strain possesses a 59 kb biosynthetic gene cluster (BGC) dedicated to mycoplanecin production, housing 15 genes organized into three putative operons encoding nonribosomal peptide synthetases (NRPS), precursor biosynthetic enzymes, and a self-resistance protein (MypR) [5]. The ecological niche of this actinomycete—likely soil or plant rhizosphere environments—remains underexplored, though its metabolic output suggests adaptation to competitive microbial communities where antimycobacterial compounds would provide selective advantages.

Structural Relationship to Mycoplanecin Derivatives

Dihydromycoplanecin A belongs to a family of structurally related cyclic depsipeptides characterized by unusual non-proteinogenic amino acids and potent antimycobacterial activity. Its core architecture shares significant homology with griselimycin, particularly in the macrocyclic ring structure, but diverges through key substitutions that enhance bioactivity and target affinity [5] [7].

Table 1: Structural Features of Dihydromycoplanecin A

Structural ElementChemical CharacteristicsBiosynthetic Origin
Cyclic Depsidecapeptide Core11-amino acid macrocycle with ester and amide linkagesNRPS assembly (MypA, MypB, MypC)
N-terminal α-ketobutyrylRare α-keto acid moiety initiating the peptide chainMypJ-mediated chain initiation
4-alkylproline residues(2S,4R)-4-ethylproline (4-EtPro), 4-methylproline (4-MePro), and/or 4-propylproline (4-PrPro)GriE/GriF homologs (4-MePro); tailoring modifications
Homo-amino acidsL-homoleucine (5-methyl-norleucine), L-homonorleucine (N-methylheptanoic acid)MypK/MypL-mediated BCAA elongation
N-methylated residuesN-methyl-L-valine (×2), N-methyl-L-threonine, N-methyl-L-leucine derivativesNRPS-embedded methyltransferase domains

The most striking structural innovations are the 4-alkylproline residues, particularly the (2S,4R)-4-ethylproline (4-EtPro) identified as a novel natural product component upon the compound's initial characterization [4]. These residues are biosynthesized via an unusual pathway initiated by the Fe(II)/α-ketoglutarate-dependent dioxygenase MypE, which hydroxylates leucine to form (2S,4R)-5-hydroxyleucine. Subsequent oxidation by the zinc-dependent dehydrogenase MypF generates 4-ethylglutamate-5-semialdehyde, which undergoes spontaneous cyclization and reduction to yield 4-EtPro [5]. The presence of 4-alkylprolines significantly enhances lipophilicity and target binding compared to griselimycin, contributing to dihydromycoplanecin A's exceptional potency against Mycobacterium tuberculosis (MIC = 83 ng/mL for mycoplanecin E, a closely related derivative) [5].

Table 2: Structural Comparison of Key Mycoplanecin Derivatives

Derivative4-Alkylproline ResiduesUnique Structural FeaturesRelative Potency vs. Mtb
Mycoplanecin A4-EtPro, 4-MeProPrototype with α-ketobutyryl moiety1× (reference)
Mycoplanecin B4-PrPro, 4-MeProPropyl substitution enhances lipophilicity~3× increased
Mycoplanecin EMixed alkylprolinesOptimized sidechain configuration24× vs. griselimycin
Dihydromycoplanecin AReduced 4-alkylprolines (dihydro forms)Stabilized conformation for target engagementComparable to myc. E

The N-terminal α-ketobutyryl moiety represents another key structural differentiator from griselimycin. Biosynthetic studies indicate this group arises through a specialized initiation mechanism involving the acyl carrier protein MypI and ketosynthase MypJ, analogous to lipopeptide biosynthesis in calcium-dependent antibiotics [5]. This moiety likely enhances membrane penetration in mycobacterial pathogens, where lipid-rich cell walls present significant permeability barriers.

The structural relationship to other mycoplanecins is defined by variations in the 4-alkylproline residues and N-methylation patterns. These modifications arise from substrate flexibility in adenylation domains (particularly A2 and A9) and post-assembly tailoring by enzymes such as the cytochrome P450 MypP and radical SAM enzyme MypH [5]. The "dihydro" designation in dihydromycoplanecin A specifically references the reduction state of its proline derivatives, which confers greater metabolic stability compared to the parent compounds—a property critical for in vivo efficacy against persistent mycobacterial infections.

Properties

CAS Number

79003-68-2

Product Name

Dihydromycoplanecin A

IUPAC Name

(2S)-4-ethyl-1-[(2S)-2-[2-hydroxybutanoyl(methyl)amino]-3-methylbutanoyl]-N-methyl-N-[(3S,6S,9S,15S,18S,19R,25R,28S)-4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide

Molecular Formula

C61H104N10O13

Molecular Weight

1185.5 g/mol

InChI

InChI=1S/C61H104N10O13/c1-19-40-29-46(71(32-40)61(83)50(37(11)12)67(17)59(81)47(72)20-2)58(80)68(18)51-39(14)84-48(73)30-62-52(74)44(27-35(7)8)65(15)57(79)43-22-21-25-69(43)60(82)49(36(9)10)66(16)55(77)41(24-23-33(3)4)63-53(75)45-28-38(13)31-70(45)56(78)42(26-34(5)6)64-54(51)76/h33-47,49-51,72H,19-32H2,1-18H3,(H,62,74)(H,63,75)(H,64,76)/t38?,39-,40?,41+,42+,43+,44-,45+,46+,47?,49+,50+,51+/m1/s1

InChI Key

FKXYYGSDGSWQIM-MCVTUQHGSA-N

SMILES

CCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(CC)O)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C

Synonyms

dihydromycoplanecin A

Canonical SMILES

CCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(CC)O)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C

Isomeric SMILES

CCC1C[C@H](N(C1)C(=O)[C@H](C(C)C)N(C)C(=O)C(CC)O)C(=O)N(C)[C@H]2[C@H](OC(=O)CNC(=O)[C@H](N(C(=O)[C@@H]3CCCN3C(=O)[C@@H](N(C(=O)[C@@H](NC(=O)[C@@H]4CC(CN4C(=O)[C@@H](NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.